molecular formula C22H22N4O B5568358 N,1,7-trimethyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide

N,1,7-trimethyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide

Cat. No.: B5568358
M. Wt: 358.4 g/mol
InChI Key: XTJSORUQLJSXAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,1,7-trimethyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for B-cell development, activation, and survival. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Scientific Research Applications

Anticancer Applications

The design and synthesis of novel pyrazole–indole hybrids have shown significant antitumor activity. Compounds synthesized using a molecular hybridization protocol displayed good-to-excellent antitumor activity against human colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), liver carcinoma (HepG2), and lung carcinoma (A549) cell lines. In particular, certain compounds provided excellent anticancer inhibition performance against the HepG2 cancer cell line, demonstrating lower IC50 values compared to the standard reference drug, doxorubicin (Hassan et al., 2021).

Antimicrobial and Antifungal Activities

Tetrazolyl pyrazole amides synthesized through microwave-assisted synthesis exhibited interesting bactericidal, pesticidal, herbicidal, and antimicrobial activities, providing a rapid and efficient method for producing these compounds (Hu et al., 2011). Furthermore, novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides showed moderate to excellent antifungal activities against seven phytopathogenic fungi, surpassing the activity of the commercial fungicide boscalid in some cases (Du et al., 2015).

Other Biological Activities

Additional research has explored the synthesis and potential biological activity of pyrazolopyrimidine derivatives as antiinflammatory agents with minimal ulcerogenic activity, indicating the therapeutic potential of these compounds in reducing inflammation with reduced risk of gastrointestinal side effects (El‐Hawash & El-Mallah, 1998). Moreover, novel pyrazole carboxamide derivatives have been identified for their nematocidal activity against Meloidogyne incognita, suggesting their use in agrochemical applications to control nematode infestations (Zhao et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many indole-containing compounds are biologically active and can interact with various enzymes and receptors in the body . Similarly, pyrazole derivatives are known for their diverse pharmacological effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include further studies to explore its potential uses, such as in pharmaceuticals or materials science. Additionally, studies could be conducted to optimize its synthesis and improve its properties .

Properties

IUPAC Name

N,1,7-trimethyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O/c1-15-8-7-11-17-12-19(26(3)21(15)17)22(27)25(2)14-18-13-23-24-20(18)16-9-5-4-6-10-16/h4-13H,14H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJSORUQLJSXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(N2C)C(=O)N(C)CC3=C(NN=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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